molecular formula C15H12F3N3 B606230 4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole CAS No. 1370001-71-0

4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole

Cat. No. B606230
M. Wt: 291.28
InChI Key: OFFVLUDFSIUVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-351 is a potent and selective, nonsteroidal CYP17A1 lyase inhibitor with robust selectivity over steroidogenic CYPs 21A2 and 11B1. BMS-351 emerges as an outstanding preclinical candidate to treat CRPC and is likely to minimize the side effects of current therapies due to its exceptional selectivity. BMS-351 is potentially useful for the Treatment of Prostate Cancer.

Scientific Research Applications

  • Anticancer Applications : Research has shown that benzimidazole derivatives, including those associated with the pyridine framework similar to the specified compound, exhibit potential anticancer properties. For instance, certain derivatives have demonstrated moderate antitumor activity against human leukemia cell lines, with some compounds, particularly those containing specific amino acid residues, showing enhanced inhibitory effects and the ability to induce apoptosis (Ranganatha et al., 2009).

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development : Benzimidazole derivatives have been developed as PARP inhibitors, which are important in cancer therapy. These compounds exhibit significant potency against PARP enzymes and show potential in clinical applications for cancer treatment (Penning et al., 2009).

  • Microbial Synthesis for Pharmaceutical Applications : Microorganisms have been used to oxidize compounds structurally similar to 4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole, producing proton pump inhibitors like Rabeprazole. This highlights the potential of microbial synthesis in pharmaceutical manufacturing (Yoshida et al., 2001).

  • Inhibitors of DNA Topoisomerases : Certain benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerases, enzymes critical in DNA replication and transcription. This suggests their potential in developing new therapeutic agents for diseases linked to these cellular processes (Alpan et al., 2007).

  • Antimicrobial Activity : Benzimidazole compounds, including those with pyridine and benzimidazole frameworks, have shown notable antimicrobial properties. This includes significant in vitro activity against various pathogenic bacterial strains, positioning them as potential candidates for developing new antimicrobial agents (Kuş et al., 1996).

  • Catalysis in Organic Synthesis : Benzimidazole-functionalized metal complexes have been synthesized and used as efficient catalysts for Friedel–Crafts alkylations, a key reaction in organic synthesis. This highlights their utility in facilitating complex chemical transformations (Huang et al., 2011).

properties

CAS RN

1370001-71-0

Product Name

4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole

Molecular Formula

C15H12F3N3

Molecular Weight

291.28

IUPAC Name

4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole

InChI

InChI=1S/C15H12F3N3/c1-10-5-6-19-7-12(10)11-3-2-4-13-14(11)20-9-21(13)8-15(16,17)18/h2-7,9H,8H2,1H3

InChI Key

OFFVLUDFSIUVMI-UHFFFAOYSA-N

SMILES

FC(F)(F)CN1C2=CC=CC(C3=C(C)C=CN=C3)=C2N=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-351;  BMS 351;  BMS351.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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